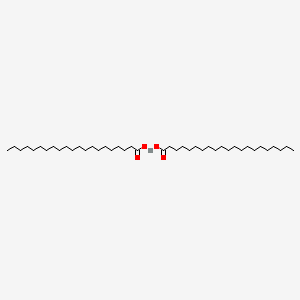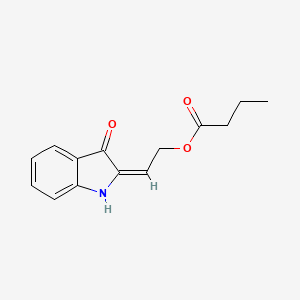
2-(3-Oxoindolin-2-ylidene)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxoindolin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of oxindole derivatives
Preparation Methods
The synthesis of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate typically involves the condensation of isatin derivatives with appropriate alkylating agents. One common method involves the reaction of isatin with ethyl butyrate in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Chemical Reactions Analysis
2-(3-Oxoindolin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxindole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
2-(3-Oxoindolin-2-ylidene)ethyl butyrate can be compared with other oxindole derivatives, such as:
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its use as a Michael acceptor in organic synthesis.
2-(2-Oxoindolin-3-ylidene)acetohydrazide: Studied for its anticancer properties.
2-(2-Oxoindolin-3-ylidene)benzohydrazide: Investigated for its antimicrobial activity.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
[(2E)-2-(3-oxo-1H-indol-2-ylidene)ethyl] butanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-5-13(16)18-9-8-12-14(17)10-6-3-4-7-11(10)15-12/h3-4,6-8,15H,2,5,9H2,1H3/b12-8+ |
InChI Key |
PGFIGEQPPPYPTO-XYOKQWHBSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/1\C(=O)C2=CC=CC=C2N1 |
Canonical SMILES |
CCCC(=O)OCC=C1C(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


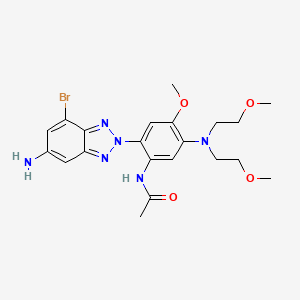
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
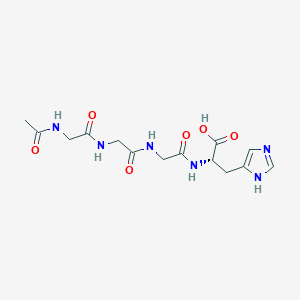
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
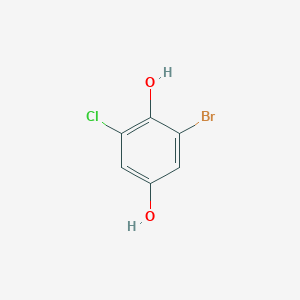

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
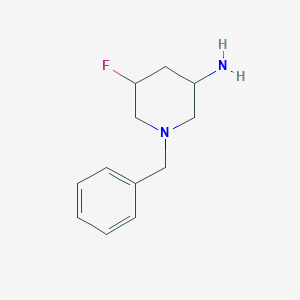
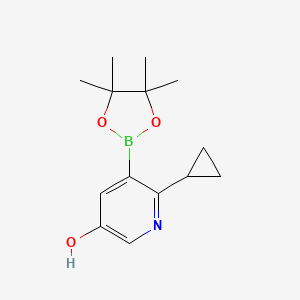
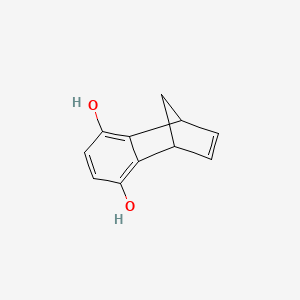
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
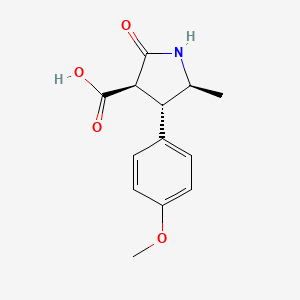
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
